![molecular formula C25H22N4O4 B2962042 4-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]methyl]benzonitrile CAS No. 902921-34-0](/img/structure/B2962042.png)
4-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]methyl]benzonitrile
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Description
The compound “4-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]methyl]benzonitrile” is a complex organic molecule. It is related to the class of compounds known as phenethylamines . Phenethylamines are a class of compounds that include a variety of neurotransmitters, drugs, and plant metabolites. They are characterized by a phenethylamine skeleton, which consists of a phenyl ring bound to an amino (NH2) group through an ethyl chain .
Scientific Research Applications
Antiviral and Anticancer Applications
Research into pyrimidine and pyrazolopyrimidine derivatives has identified several compounds with notable antiviral and anticancer activities. For instance, derivatives of pyrimidin-4(3H)-ones have been synthesized and shown to possess virus-inhibiting properties against human immunodeficiency virus type 1, suggesting potential applications in antiviral therapy (Novikov et al., 2004). Similarly, novel pyrazolopyrimidines have been developed with significant anticancer and anti-5-lipoxygenase activities, indicating their potential as therapeutic agents for cancer and inflammation (Rahmouni et al., 2016).
Antimicrobial Applications
The antimicrobial potential of heterocyclic compounds, including those structurally related to the query compound, has been explored in various studies. Novel pyrazole derivatives with attached oxa/thiadiazolyl and pyrazolyl moieties, as well as pyrazolo[4,3-d]-pyrimidine derivatives, have demonstrated good to excellent antimicrobial activity, highlighting their potential use in addressing microbial resistance (Hafez et al., 2016).
properties
IUPAC Name |
4-[[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-32-21-10-9-17(14-22(21)33-2)11-13-28-24(30)20-4-3-12-27-23(20)29(25(28)31)16-19-7-5-18(15-26)6-8-19/h5-10,14,20,23,27H,3-4,11-13,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUXCMOTHDGLCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3CCCNC3N(C2=O)CC4=CC=C(C=C4)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 156591806 |
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